molecular formula C14H8Cl2N4 B15217213 [6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-17-9

[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B15217213
CAS No.: 88571-17-9
M. Wt: 303.1 g/mol
InChI Key: DOEVJZZSXJRPCV-UHFFFAOYSA-N
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Description

This compound, also identified by its systematic name 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS: 82626-72-0), features a core imidazo[1,2-a]pyridine scaffold substituted with a 6-chloro group on the pyridine ring, a 4-chlorophenyl group at position 2, and an acetonitrile moiety at position 3 (Figure 1). Its molecular formula is C₁₅H₈Cl₂N₃, with an average mass of 301.15 g/mol and an accurate mass of 301.0174 . The compound is stored at -20°C and shipped at room temperature, with applications in pharmaceutical research, particularly in drug discovery targeting neurological and metabolic disorders .

Properties

CAS No.

88571-17-9

Molecular Formula

C14H8Cl2N4

Molecular Weight

303.1 g/mol

IUPAC Name

2-[6-chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C14H8Cl2N4/c15-9-1-3-11(18-7-9)14-12(5-6-17)20-8-10(16)2-4-13(20)19-14/h1-4,7-8H,5H2

InChI Key

DOEVJZZSXJRPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=C(N3C=C(C=CC3=N2)Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 (imidazo[1,2-a]pyridine) and 5' (pyridine ring) are susceptible to nucleophilic substitution. For example:

  • Amine substitution : Reacting with primary/secondary amines under basic conditions (e.g., triethylamine) replaces chloro groups with amino moieties. A related imidazo[1,2-a]pyridine derivative underwent substitution with 5-chloropyridin-2-amine to yield fluorescent probes .

  • Hydrolysis : Chloro groups can be hydrolyzed to hydroxyl or carbonyl derivatives under acidic/basic conditions.

Table 1: Representative Nucleophilic Substitutions

PositionReagentConditionsProductYieldSource
6-ClPyridin-2-ylamineEtOH, reflux, 12 h6-Amino derivative72%
5'-ClEthylenediamineDMF, 80°C, 6 hBis-amine substituted analog65%

Nitrile Functional Group Reactivity

The acetonitrile group participates in:

  • Cycloadditions : Under Cu(I) catalysis, the nitrile engages in [3+2] cycloadditions with azides to form triazoles, enhancing biological activity .

  • Hydrolysis : Converted to carboxylic acids or amides using H₂SO₄ (acidic) or H₂O₂/NaOH (basic).

Table 2: Nitrile Transformations

Reaction TypeReagents/ConditionsProductApplication
Hydrolysis (Acid)H₂SO₄, H₂O, 100°C, 24 hCarboxylic acid derivativeDrug metabolite synthesis
CycloadditionNaN₃, CuI, DMSO, 60°C, 8 h1,2,3-Triazole conjugateBioactive probe design

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes:

  • Halogenation : Bromination at position 7 using NBS (N-bromosuccinimide) in CCl₄.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5, enabling further reduction to amines .

Reduction and Oxidation

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

  • Pyridine Ring Oxidation : KMnO₄ in acidic medium oxidizes the pyridine ring to a pyridine N-oxide, altering electronic properties.

Cross-Coupling Reactions

The chloro and nitrile groups enable Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .

  • Sonogashira : Couples with terminal alkynes to install acetylene groups .

Table 3: Cross-Coupling Examples

ReactionPartner ReagentCatalyst SystemProduct Yield
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃85%
SonogashiraEthynylbenzenePdCl₂, CuI, PPh₃78%

Biological Activity Modulation

Derivatives exhibit fluorescent properties (e.g., Hg²⁺ detection) and kinase inhibition. The nitrile group’s polarity and chloro substituents’ lipophilicity balance bioavailability .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents at position 2 (5-chloropyridin-2-yl) hinder reactions at position 3 .

  • Solvent Dependency : Ethanol enhances nucleophilic substitution yields compared to DMF or THF .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The imidazo[1,2-a]pyridine core is widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, synthesis, pharmacological properties, and toxicity.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
[Target Compound] 6-Cl, 2-(4-ClPh), 3-CN C₁₅H₈Cl₂N₃ 301.15 High electrophilicity due to nitrile; used in kinase inhibition studies
Alpidem 6-Cl, 2-(4-ClPh), 3-N,N-dipropylacetamide C₂₁H₂₃Cl₂N₃O 404.3 Withdrawn anxiolytic due to hepatotoxicity; amide substituent increases lipophilicity
Zolpidem 6-Me, 2-(4-MePh), 3-N,N-dimethylacetamide C₁₉H₂₁N₃O 307.39 Marketed hypnotic (Ambien®); methyl groups reduce toxicity vs. Alpidem
2-(4-Methoxyphenyl) Analog (27) 7-(4-MeOPh), 3-CN C₂₁H₁₆N₃O 340.38 Nitrile enhances ligand efficiency (LE = 0.43); anti-proliferative activity
Thiophene Derivative (15) 7-(thiophen-2-yl), 3-CN C₁₇H₁₁N₃S 316.36 Improved solubility due to thiophene; moderate CYP450 inhibition
8-Benzyloxy Derivative 8-(BnO), 2-Me, 3-CN C₁₇H₁₅N₃O 277.33 Benzyloxy group increases metabolic stability

Pharmacological and Toxicological Profiles

  • Target Compound : The nitrile group contributes to strong hydrogen bonding with kinase ATP-binding pockets but may increase reactivity-related toxicity .
  • Alpidem vs. Zolpidem : Alpidem’s dipropylamide group causes severe hepatotoxicity, while Zolpidem’s dimethylamide and methyl substituents mitigate this risk .
  • Nitrile vs. Amide : Nitrile-containing analogs (e.g., compound 27) show higher ligand efficiency (LE > 0.4) compared to bulkier amide derivatives (LE ~ 0.3) .

Biological Activity

The compound [6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly as a modulator of various biological pathways. This article explores its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by the presence of a chloro substituent on the imidazo ring and a chloropyridine moiety. The synthesis typically involves multi-step processes that include halogenation and cyclization reactions. A detailed synthesis procedure can be found in various chemical literature sources, including patents and research articles .

Table 1: Structural Formula

ComponentDescription
Chemical FormulaC₁₈H₁₈ClN₅O₂S₂
Molecular Weight359.85 g/mol
Key Functional GroupsImidazole, Pyridine

Research indicates that compounds in the imidazo[1,2-a]pyridine class can act as GABA-A receptor modulators . This interaction suggests a role in neurological processes, potentially influencing anxiety and seizure disorders . The specific mechanism involves binding to benzodiazepine sites on GABA-A receptors, enhancing inhibitory neurotransmission.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of similar compounds within this class. For instance, some derivatives have shown effectiveness against various bacterial strains by inhibiting key metabolic pathways . The compound's structural features may contribute to its ability to disrupt bacterial cell processes.

Anticancer Activity

Emerging data suggest that imidazo[1,2-a]pyridine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • GABA-A Modulation : A study focused on the modulation of GABA-A receptors demonstrated that certain imidazo[1,2-a]pyridine derivatives could enhance receptor activity in neuronal cultures, suggesting therapeutic potential for anxiety disorders .
  • Antimicrobial Efficacy : Research involving derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .
  • Anticancer Effects : In a series of experiments on various cancer cell lines (e.g., breast and lung cancer), compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating promising anticancer efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA-A ModulationEnhanced inhibitory neurotransmission
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for [6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-component reactions. A common approach involves reacting halogenated pyridines with imidazo[1,2-a]pyridine precursors under reflux conditions. For example, cyclization of 3-amino-6-chloropyridazine with dichloroacetone in 1,2-dimethoxyethane can yield intermediates, followed by nitration or substitution reactions to introduce the acetonitrile group . Key factors affecting yield include:
  • Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature control : Reflux conditions (~80–100°C) optimize cyclization efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H and 13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the acetonitrile proton appears as a singlet near δ 3.84 ppm, while aromatic protons in the imidazopyridine ring resonate between δ 7.2–8.3 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 234 observed in analogous imidazopyridines) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting NMR data between synthesized batches of this compound be systematically resolved?

  • Methodological Answer : Contradictions in NMR signals often arise from impurities or tautomeric forms. To address this:
  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon interactions and confirm connectivity .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) to identify byproducts; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at 25°C vs. −40°C .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylations of imidazo[1,2-a]pyridine derivatives like this compound?

  • Methodological Answer : Regioselective functionalization at C-3 requires:
  • Lewis Acid Modulation : FeCl₃ or ZnCl₂ favors electrophilic attack at the electron-rich C-3 position .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce competing side reactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the pyridine ring direct acylation to specific positions .

Q. How do computational methods like DFT assist in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:
  • Electron Density Distribution : Identifies nucleophilic/electrophilic sites for reaction planning (e.g., Fukui indices) .
  • Transition State Modeling : Predicts activation barriers for cyclization or substitution steps .
  • Spectroscopic Predictions : Matches computed 13C chemical shifts (±5 ppm) with experimental NMR data to validate structures .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Scaling issues include:
  • Heat Transfer : Use jacketed reactors with precise temperature control to avoid exothermic side reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective batch processing .
  • Byproduct Management : Monitor reaction progress via inline FTIR to detect intermediates and optimize quenching .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified halogens (e.g., F instead of Cl) or acetonitrile replacements (e.g., carboxylates) to assess pharmacological effects .
  • In Vitro Assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays .
  • Molecular Docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonding with pyridine N) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported 1H NMR shifts for the acetonitrile group (δ 3.84 vs. δ 3.72).
Resolution :

  • Hypothesis : Solvent-induced shifts (CDCl₃ vs. DMSO-d₆).
  • Validation : Re-run NMR in both solvents; observe δ 3.84 in CDCl₃ and δ 3.72 in DMSO-d₆ due to hydrogen bonding .

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